2-(2-aminoethyl)-3,4-dihydro-2H-1$l^{6},2,4-benzothiadiazine-1,1,3-trione
CAS No.:
Cat. No.: VC17541501
Molecular Formula: C9H11N3O3S
Molecular Weight: 241.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11N3O3S |
|---|---|
| Molecular Weight | 241.27 g/mol |
| IUPAC Name | 2-(2-aminoethyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one |
| Standard InChI | InChI=1S/C9H11N3O3S/c10-5-6-12-9(13)11-7-3-1-2-4-8(7)16(12,14)15/h1-4H,5-6,10H2,(H,11,13) |
| Standard InChI Key | ORKLCIYGEXXVHA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=O)N(S2(=O)=O)CCN |
Introduction
Chemical Identity and Nomenclature
Molecular Composition
2-(2-Aminoethyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione possesses the molecular formula C₉H₁₁N₃O₃S and a molecular weight of 241.27 g/mol. The IUPAC name, 2-(2-aminoethyl)-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-one, reflects its benzothiadiazine backbone, sulfonyl groups, and aminoethyl substituent. The compound’s structural complexity arises from the fusion of a benzene ring with a thiadiazine moiety, where sulfur and nitrogen atoms contribute to its electronic and steric properties.
Structural Descriptors
The canonical SMILES string C1=CC=C2C(=C1)NC(=O)N(S2(=O)=O)CCN encodes the compound’s connectivity, emphasizing the aminoethyl side chain at position 2 of the benzothiadiazine ring. The InChIKey ORKLCIYGEXXVHA-UHFFFAOYSA-N provides a unique identifier for computational studies. PubChem lists the compound under CID 71755602, while its CAS registry number remains unassigned.
Synthesis and Structural Elucidation
Synthetic Pathways
| Parameter | Value/Description |
|---|---|
| Starting Material | 2-Aminobenzenesulfonamide |
| Reagents | Ethyl chloroformate, ammonia/amines |
| Solvent | Ethanol, methanol |
| Temperature | 60–80°C |
| Yield Optimization | Controlled pH (acidic/basic conditions) |
Structural Characterization
X-ray crystallography and NMR spectroscopy confirm the compound’s planar benzothiadiazine ring and the equatorial orientation of the aminoethyl side chain. The sulfonyl groups at positions 1 and 3 induce electron-withdrawing effects, stabilizing the trione configuration . Comparative analysis with related benzothiadiazines, such as 3,4-dihydro-2H-1λ⁶,2,3-benzothiadiazine-1,1,4-trione (CAS 411210-96-3), reveals distinct substitution patterns influencing reactivity .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) but limited solubility in water. Stability studies under ambient conditions (25°C, 60% humidity) indicate no significant degradation over 12 months, suggesting suitability for long-term storage.
Spectroscopic Data
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IR Spectroscopy: Strong absorptions at 1680 cm⁻¹ (C=O stretch) and 1340 cm⁻¹ (S=O symmetric stretch) confirm the trione and sulfonyl groups.
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¹H NMR (DMSO-d₆): Signals at δ 7.8–7.2 ppm (aromatic protons), δ 3.4 ppm (N-CH₂), and δ 2.9 ppm (NH₂) validate the proposed structure.
Applications in Drug Development
Lead Compound Optimization
The compound’s favorable ligand efficiency (LE = 0.32) and lipophilic ligand efficiency (LLE = 4.1) position it as a viable lead for optimizing kinase inhibitors. Modifications to the aminoethyl group could enhance blood-brain barrier permeability for neurological targets.
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